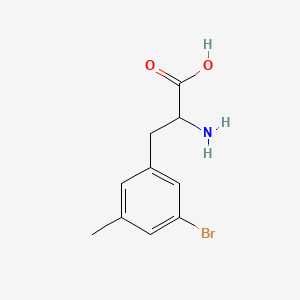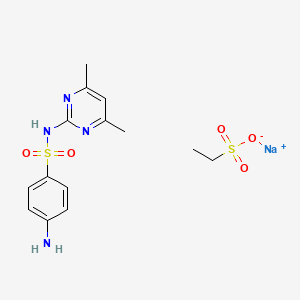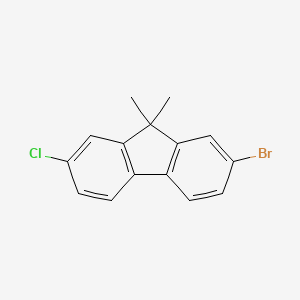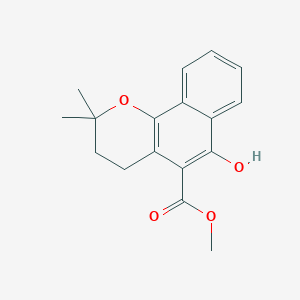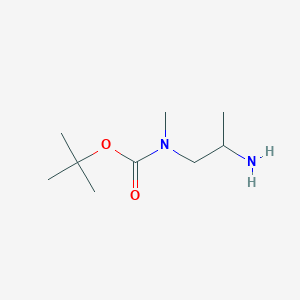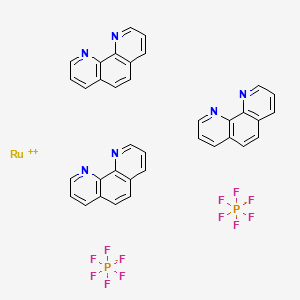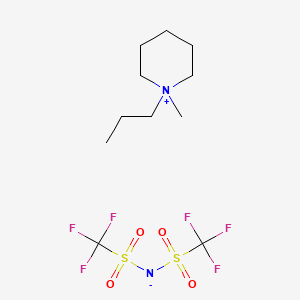
BCzVB
Vue d'ensemble
Description
BCzVB, or 1,4-Bis[2-(3-N-ethylcarbazoryl)-vinyl]benzene, is a blue-emitting material used for full-color displays . It can be used as a blue emitter for a double emitting layer in white organic light-emitting diodes (WOLEDs) .
Physical And Chemical Properties Analysis
This compound is a white crystal powder with a molecular weight of 516.67 . It has a density of 1.11 g/cm3 . The UV absorption peaks are at 372 and 388 nm, and the photoluminescence (PL) peaks are at 441 and 462 nm .Applications De Recherche Scientifique
Optical and Sensing Characteristics
BCzVB (1,4-bis[2-(3-N-ethylcarbazoryl)-vinyl]benzene) has been studied for its optical and sensing characteristics. A study by Mantarci and Gündüz (2016) explored the effects of molarities on these properties using a solution method. They determined optical and sensing parameters, including single oscillator model parameters and the Clausius–Mossotti local-field polarizability model parameters. This research is significant for the development and understanding of next-generation organic light-emitting material (OLEM) devices (Mantarci & Gündüz, 2016).
Electronic and Optical Properties
This compound's electronic structure and photophysical properties have been the focus of another study conducted by Kurban, Gündüz, and Göktaş (2019). They used solution techniques and quantum chemistry calculations to explore this compound's electronic structure in different solvents, revealing its potential for applications in sensitivity, diodes, and OLEDs (Kurban, Gündüz, & Göktaş, 2019).
Mécanisme D'action
Target of Action
BCzVB is primarily used in the field of Organic Light-Emitting Diodes (OLEDs) . Its primary targets are the electron and hole transport layers within the OLED structure .
Mode of Action
This compound, as a blue dopant , interacts with its targets by injecting electrons and holes into the emissive layer of the OLED . This interaction leads to the formation of excitons , which are responsible for light emission when they decay .
Biochemical Pathways
In the context of OLEDs, the term “biochemical pathways” is replaced by electronic processes . The injected electrons and holes recombine in the emissive layer to form excitons . The decay of these excitons results in the emission of light, which is the fundamental process in OLED operation .
Pharmacokinetics
In the OLED context, the term “pharmacokinetics” refers to the transport and distribution of charges within the device. This compound exhibits excellent charge transport properties, which contribute to its high performance as a blue dopant .
Result of Action
The primary result of this compound’s action is the emission of blue light . This makes it an essential component in full-color displays and white OLEDs .
Action Environment
The performance of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Moreover, the operating conditions of the OLED, such as the applied voltage and the device temperature, can also impact the efficiency and lifespan of the device .
Analyse Biochimique
Biochemical Properties
1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene plays a crucial role in biochemical reactions due to its unique molecular structure. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in oxidative stress responses, potentially modulating their activity and affecting cellular redox states . The nature of these interactions is primarily based on the compound’s ability to form stable complexes with these biomolecules, thereby altering their conformation and activity.
Cellular Effects
The effects of 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival. Additionally, 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
The mechanism of action of 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene at the molecular level involves several key processes. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to specific proteins, altering their conformation and activity. Additionally, 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene can inhibit or activate enzymes involved in critical biochemical pathways, thereby modulating their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene can result in alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene vary with different dosages in animal models. At lower doses, this compound can modulate cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration levels.
Metabolic Pathways
1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For instance, it can affect the activity of enzymes involved in glycolysis and oxidative phosphorylation, leading to changes in energy production and metabolic balance.
Transport and Distribution
The transport and distribution of 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cellular membranes and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene is critical for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene within subcellular structures can influence its interactions with biomolecules and its overall biochemical activity.
Propriétés
IUPAC Name |
9-ethyl-3-[(E)-2-[4-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]ethenyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32N2/c1-3-39-35-11-7-5-9-31(35)33-25-29(21-23-37(33)39)19-17-27-13-15-28(16-14-27)18-20-30-22-24-38-34(26-30)32-10-6-8-12-36(32)40(38)4-2/h5-26H,3-4H2,1-2H3/b19-17+,20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXNAJZMEBHUMC-XPWSMXQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=CC3=CC=C(C=C3)C=CC4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)C7=CC=CC=C71 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2C3=C1C=CC(=C3)/C=C/C4=CC=C(C=C4)/C=C/C5=CC6=C(N(C7=CC=CC=C67)CC)C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62608-15-5 | |
| Record name | 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



